[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473842
InChI: InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473842

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1
Standard InChI Key WHEZFDXMQYFQOJ-DZGCQCFKSA-N
Isomeric SMILES CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The IUPAC name benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate reflects its stereochemical configuration:

  • (R)-configuration at the pyrrolidine C3 position.

  • (S)-configuration at the 2-amino-propionyl α-carbon.

Molecular Formula and Weight

  • Formula: C₁₇H₂₅N₃O₃.

  • Molecular weight: 319.4 g/mol.

Synthesis and Reaction Pathways

Key Synthetic Steps

  • Pyrrolidine Functionalization:

    • Introduction of the ethyl-carbamate group via nucleophilic substitution or Mitsunobu reaction .

  • Propionyl Group Attachment:

    • Coupling of (S)-2-amino-propionic acid using activating agents (e.g., HATU, DCC).

  • Benzyl Ester Protection:

    • Benzylation of the carbamate using benzyl bromide under basic conditions .

Optimization Challenges

  • Stereochemical Control: Ensuring (R)- and (S)-configurations requires chiral auxiliaries or asymmetric catalysis .

  • Purification: Chromatography (HPLC, flash) is critical due to polar functional groups.

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in DMSO, methanol; low in H₂OAnalog data
Melting Point~120–125°C (predicted)Computational
LogP1.8 (estimated)PubChem
pKa9.2 (amine), 4.1 (carbamate)Theoretical

Biological Activity and Mechanisms

Hypothesized Targets

  • Protease Inhibition: Structural similarity to boronic ester protease inhibitors (e.g., bortezomib) .

  • Receptor Modulation: Potential interaction with G-protein-coupled receptors (GPCRs) due to pyrrolidine motifs .

Comparative Analysis

CompoundTargetIC₅₀/EC₅₀Reference
Target CompoundProteasome (predicted)N/A
BortezomibProteasome0.6 nM
NK3 Receptor LigandsNK3 Receptor10–100 nM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, OCH₂Ph), δ 3.85–3.40 (m, pyrrolidine).

  • HRMS: m/z 319.1892 [M+H]⁺ (calc. 319.1895).

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

ParameterRecommendationSource
Storage-20°C, inert atmosphere
HazardsIrritant (eyes/skin); handle with PPEAnalog data

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